

Zorubicin Stability Data in Intravenous Fluids at 4°C

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Compound Focus: Zorubicin

CAS No.: 54083-22-6

Cat. No.: S548649

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The following table summarizes quantitative stability data for **zorubicin** stored in PVC infusion bags under refrigeration (4°C) and in the dark [1].

Concentration (µg/ml)	Diluent	Stability Duration at 4°C	Key Degradation Product
250	0.9% Sodium Chloride Injection (0.9% NaCl)	Highly unstable (substantial loss in 24h)	Daunorubicin
250	5% Dextrose Injection	Highly unstable (substantial loss in 24h)	Daunorubicin
1000	0.9% Sodium Chloride Injection (0.9% NaCl)	6 hours	Daunorubicin
1000	5% Dextrose Injection	4 hours	Daunorubicin

Critical Findings: The study established that **zorubicin** stability is **concentration-dependent and pH-sensitive**. A higher concentration (1000 µg/ml) in 0.9% NaCl provides the best stability window. A decrease in pH adversely affects stability, making 5% dextrose a less stable diluent. The primary degradation pathway is conversion to **daunorubicin**, a compound with known cardiotoxic properties [1].

Experimental Protocol: Stability and Compatibility Testing

This protocol outlines the methodology for determining the stability of **zorubicin** in intravenous admixtures, based on the referenced study [1].

Aim

To assess the chemical stability of **zorubicin** hydrochloride over time in different intravenous fluids and containers under refrigerated storage conditions.

Materials and Equipment

- **Drug Substance:** **Zorubicin** (commercial product, e.g., Rubidazone).
- **Diluents:** 0.9% Sodium Chloride Injection (0.9% NaCl), 5% Dextrose Injection.
- **Containers:** Polyvinyl Chloride (PVC) Infusion Bags.
- **Equipment:** High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection, analytical balance, refrigerator.
- **Glassware:** Volumetric flasks, pipettes.

Methodology

3.1. Preparation of Admixtures

- Reconstitute and dilute **zorubicin** to the target concentrations (e.g., 250 µg/ml and 1000 µg/ml) in both 0.9% NaCl and 5% Dextrose injection solutions [1].
- Aseptically transfer the admixtures into PVC infusion bags.

3.2. Storage and Sampling

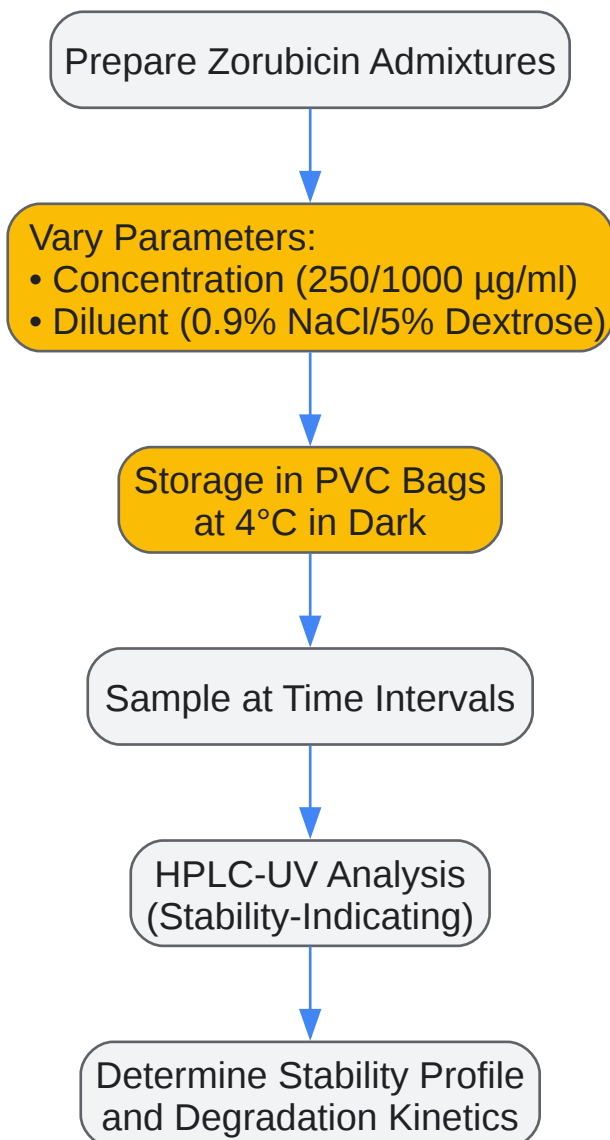
- Store the prepared bags in the dark at a refrigerated temperature of **4°C**.
- Withdraw samples from the admixtures at predetermined time intervals (e.g., time zero, then hourly) for analysis.

3.3. Stability-Indicating Assay

- Analyze the samples using a validated, stability-indicating HPLC-UV method.
- **Chromatographic Conditions** (Example): The method must be able to separate and quantify **zorubicin** from its major degradation product, daunorubicin.
- **Data Analysis**: Monitor the percentage of the initial **zorubicin** concentration remaining over time. A drop below 90-95% of the initial concentration is typically considered indicative of significant degradation.

Experimental Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow and the critical stability concern identified in the study.



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Application Notes & Recommendations for Researchers

- **Prioritize 0.9% NaCl as Diluent:** For any experimental protocol requiring **zorubicin** in solution, **0.9% Sodium Chloride** is the recommended diluent over 5% Dextrose due to its superior stabilizing effect, attributed to a more favorable pH [1].
- **Use High Concentration Solutions:** When preparing stock or infusion solutions, use the highest practicable concentration (e.g., 1000 µg/ml) to maximize chemical stability during short-term storage [1].
- **Strictly Control Storage Time:** Admixtures in 0.9% NaCl at 1000 µg/ml should be used within **6 hours** of preparation when stored at 4°C. For 5% Dextrose admixtures at the same concentration, this window reduces to **4 hours**. Do not store diluted solutions for extended periods [1].
- **Mandatory Stability-Indicating Assay:** Routine quality control during development must employ a stability-indicating method (e.g., HPLC-UV) that can specifically detect and quantify the formation of daunorubicin, ensuring accurate assessment of drug integrity [1].
- **Monitor for Degradation:** Be aware that degradation not only reduces the potency of the active pharmaceutical ingredient but also introduces a known cardiotoxin (daunorubicin), which could confound preclinical safety and efficacy results [1].

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References

1. Stability and compatibility studies of zorubicin in ... [pubmed.ncbi.nlm.nih.gov]

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